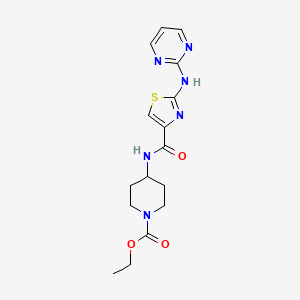

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions, where a pyrimidine derivative reacts with the thiazole intermediate.

Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

Final Coupling: The final step involves coupling the piperidine derivative with the thiazole-pyrimidine intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids:

R-CO-OEt+H2OH+/OH−R-COOH+EtOH

This reaction is critical for generating water-soluble derivatives for biological assays .

Amide Aminolysis

The carboxamido group (–CONH–) can react with primary/secondary amines, replacing the amide group:

R-CO-NH-+R’NH2BaseR-CO-NR’+NH3

This pathway enables structural diversification for SAR studies .

Thiazole Ring Reactivity

The thiazole ring may participate in electrophilic substitution at the 5-position (less reactive) or undergo nucleophilic substitution if activated. Analogous thiazole derivatives show reactivity in cross-coupling reactions (e.g., Suzuki) .

Reaction Conditions and Analytical Data

Biological Implications of Reactions

-

Ester hydrolysis generates carboxylic acids, which may alter cell permeability or target binding.

-

Amide substitutions can modulate potency or selectivity, as seen in CDK4/6 inhibitors with pyrimidinyl-thiazole cores .

-

Thiazole modifications influence interactions with kinase active sites, affecting therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

2.1. Inhibition of Protein Kinases

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in various cancers.

- Mechanism of Action : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target substrates, which is essential for cell cycle progression. This action leads to the inhibition of cell proliferation in cancerous cells .

2.2. Cancer Therapeutics

The compound shows promise as a therapeutic agent in the treatment of proliferative diseases such as acute myeloid leukemia (AML). Research indicates that it can induce apoptosis in cancer cells by disrupting normal cell cycle functions.

- Case Study : In studies involving MV4-11 cells (a human acute myeloid leukemia cell line), treatment with the compound resulted in significant cell cycle arrest and increased rates of apoptosis at specific concentrations .

2.3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications to the thiazole and pyrimidine components can enhance the potency and selectivity of the compound against specific CDKs.

| Modification | Effect on Activity |

|---|---|

| C2-amino group variations | Altered binding affinity to CDK2 and CDK9 |

| Substitution on thiazole | Significant impact on inhibitory activity against all CDKs |

These insights are crucial for the design of more effective derivatives with improved therapeutic profiles .

3.1. Bioavailability and Metabolism

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies suggest that modifications can improve its solubility and metabolic stability, enhancing bioavailability when administered orally or intravenously .

3.2. Toxicity Profile

Preliminary toxicity assessments indicate that while the compound exhibits potent antitumor activity, careful evaluation is necessary to mitigate potential off-target effects that could lead to adverse reactions in patients .

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(4-methylpyridin-2-ylamino)piperidine-1-carboxylate: Similar in structure but with a different substituent on the pyridine ring.

2,4-Disubstituted Thiazoles: Compounds with similar thiazole rings but different substituents, exhibiting various biological activities.

Uniqueness

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is unique due to its combination of thiazole, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Biologische Aktivität

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a pyrimidine group. Its synthesis typically involves multi-step organic reactions, including the formation of thiazole and pyrimidine derivatives. The specific synthetic pathways can significantly influence the biological activity of the resulting compounds.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Key Findings:

- CDK Inhibition : Compounds in this class have demonstrated the ability to inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .

- Mechanism of Action : Studies suggest that these compounds induce cell cycle arrest at the S and G2/M phases and promote apoptosis in cancer cells .

2. Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial effects.

Key Findings:

- Inhibition of Bacterial Growth : Related thiazole derivatives have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing more potency than traditional antibiotics .

- Mechanism : The antibacterial action is often attributed to the inhibition of bacterial topoisomerases, which are essential for DNA replication .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of CDK Activity

A study focused on the structural modifications of pyrimidine derivatives revealed that specific substitutions at the C4 position significantly enhanced CDK2 inhibitory activity, with one derivative achieving an IC50 value as low as 0.005 µM against CDK2 . This highlights the importance of structural optimization in enhancing biological efficacy.

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that certain thiazole-pyrimidine derivatives inhibited bacterial growth more effectively than established antibiotics like ampicillin and streptomycin . The investigation involved testing against multiple bacterial strains, confirming broad-spectrum activity.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-2-25-16(24)22-8-4-11(5-9-22)19-13(23)12-10-26-15(20-12)21-14-17-6-3-7-18-14/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,19,23)(H,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMPEXCYKDWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.